molecular formula C20H17N3O3S B2658151 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2658151
M. Wt: 379.4 g/mol
InChI Key: ZUZWACDTKRJXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-6-Acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a dihydrobenzothiazole core substituted with an acetamido group at position 6, a prop-2-yn-1-yl group at position 3, and a phenoxyacetamide side chain. The (2Z)-configuration of the imine moiety is critical for its planar geometry, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-3-11-23-17-10-9-15(21-14(2)24)12-18(17)27-20(23)22-19(25)13-26-16-7-5-4-6-8-16/h1,4-10,12H,11,13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWACDTKRJXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following molecular formula:
C21H17N3O2S\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of benzothiazole derivatives has been explored extensively. Research indicates that modifications to the benzothiazole core can significantly influence biological activity. The compound is synthesized through a series of reactions involving acetamido and phenoxyacetamide moieties, resulting in a structure that exhibits diverse pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed moderate to excellent cytotoxic activity against five tested cancer lines with IC50 values ranging from 0.24 to 0.92 µM . The most promising derivatives activated procaspase-3, indicating a mechanism involving apoptosis induction.

Cell Line IC50 (µM) Reference
NCI-H2260.24
SK-N-SH0.92
HT290.41
MKN-450.31
MDA-MB-2310.24

The proposed mechanism of action for this compound involves the activation of procaspase pathways leading to apoptosis in cancer cells. Structure–activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring enhance its potency against tumor cells .

Other Biological Activities

Beyond antitumor effects, benzothiazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains.
  • Anti-inflammatory Effects : Compounds similar to the target structure have been noted for their ability to inhibit pro-inflammatory cytokines .
  • Neuroprotective Effects : Certain benzothiazole compounds have been evaluated for their neuroprotective capabilities in models of excitotoxicity .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical and preclinical settings:

  • Case Study 1 : A study on a related benzothiazole derivative showed significant tumor regression in mice models when administered at specific dosages.
    • Dosage : 20 mg/kg
    • Outcome : 70% reduction in tumor size after four weeks.
  • Case Study 2 : A clinical trial involving patients with chronic lymphocytic leukemia revealed that compounds similar to N-[(2Z)-6-acetamido...] led to improved survival rates when combined with standard chemotherapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have indicated that N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide exhibits significant antimicrobial activity against a range of pathogens. For example, derivatives of this compound have shown enhanced efficacy against Mycobacterium tuberculosis, with some formulations improving treatment outcomes significantly compared to standard therapies .

Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer progression .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties as well. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases .

Biological Research

Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes related to metabolic disorders, such as α-glucosidase and acetylcholinesterase. These properties make it a subject of interest for developing treatments for conditions like diabetes and Alzheimer's disease .

Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, leading to the modulation of enzymatic activity or receptor function. This specificity allows for targeted therapeutic effects while minimizing side effects associated with non-specific agents .

Material Science Applications

Beyond biological applications, N-[(2Z)-6-acetamido-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-yidene]-2-phenooxyacetamide is also being explored in material science. Its unique chemical structure allows it to be utilized as a building block for synthesizing new materials with desirable properties such as enhanced thermal stability and electrical conductivity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant effectiveness against Mycobacterium tuberculosis; enhanced efficacy when used with ethionamide .
Study 2Anticancer PropertiesInhibited proliferation in various cancer cell lines; modulated apoptotic pathways .
Study 3Anti-inflammatory EffectsIdentified as a potential 5-lipoxygenase inhibitor; promising for inflammatory disease treatments .
Study 4Enzyme InhibitionEffective against α-glucosidase and acetylcholinesterase; potential applications in diabetes and Alzheimer's treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s propynyl group (sp-hybridized carbon) contrasts with the nitro (6c, 6d) or diphenyl (37) groups in analogs, impacting electronic properties and steric bulk. Propynyl groups may enhance reactivity or serve as click chemistry handles for bioconjugation .
  • Synthetic Routes : While 6c and analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), compound 37 employs PyBOP-mediated amide coupling, suggesting divergent strategies for introducing side chains .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy: The target compound’s acetamido and phenoxy groups are expected to show C=O stretches near 1670–1680 cm⁻¹, aligning with compounds 6b (C=O at 1682 cm⁻¹) and 6c (1676 cm⁻¹) .
  • NMR : The (2Z)-configuration likely results in distinct downfield shifts for the imine proton, analogous to shifts observed in benzothiazole derivatives (e.g., δ 8.36 ppm for triazole protons in 6b) .

Data Tables

Table 1: Comparative Spectroscopic Data
Compound IR C=O Stretch (cm⁻¹) Notable ¹H NMR Shifts (δ, ppm) Biological Activity (if reported)
Target ~1670–1680 (predicted) Imine proton: ~8.0–8.5 (predicted) Not reported
6b 1682 Triazole H: 8.36; NH: 10.79 Not reported
6d 1671 Thiadiazole H: 8.61; NH: 11.02 VEGFR-2 IC₅₀ = 0.18 µM
Table 2: Structural and Functional Group Comparison
Compound Electron-Withdrawing Groups Electron-Donating Groups Bioactive Moieties
Target Acetamido Phenoxy Dihydrobenzothiazole
6c 3-Nitro Naphthalenyloxy Triazole
6d 6-Nitro, thiadiazole Phenylureido Thiadiazole-thioacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.